6-Benzoxazolemethanamine, 2-fluoro-
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Overview
Description
6-Benzoxazolemethanamine, 2-fluoro- is a heterocyclic aromatic compound that features a benzoxazole ring fused with a fluorinated methanamine groupThe benzoxazole scaffold is known for its diverse biological activities, making it a valuable structure in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoxazolemethanamine, 2-fluoro- typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 2-fluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Benzoxazolemethanamine, 2-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
6-Benzoxazolemethanamine, 2-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 6-Benzoxazolemethanamine, 2-fluoro- involves its interaction with specific molecular targets and pathways. The benzoxazole ring can engage in π-π stacking and hydrogen bonding with biological targets, enhancing its binding affinity. The fluorine atom can influence the compound’s electronic properties, potentially increasing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
2-Fluorobenzoxazole: A closely related compound with similar structural features but lacking the methanamine group.
6-Benzoxazolemethanol: Another derivative with a hydroxyl group instead of the amine group
Uniqueness
6-Benzoxazolemethanamine, 2-fluoro- is unique due to the presence of both the fluorine atom and the methanamine group, which can enhance its biological activity and chemical reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(2-fluoro-1,3-benzoxazol-6-yl)methanamine |
InChI |
InChI=1S/C8H7FN2O/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,4,10H2 |
InChI Key |
FCBJSSWJJUTCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC(=N2)F |
Origin of Product |
United States |
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